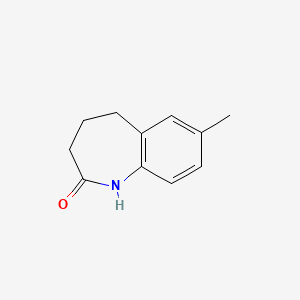

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

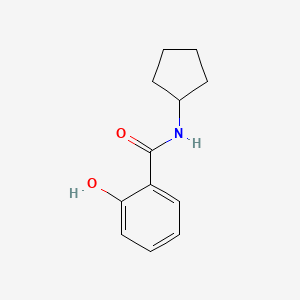

7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one is a chemical compound with the molecular weight of 175.23 . It is a derivative of benzazepines, which are biologically important heterocyclic systems .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular structure of this compound is characterized by an azepine ring annulated with a benzene ring . Depending on the attachment of the benzene ring at the b, c, or d bonds of the azepine ring, three types of isomeric structures are possible: 1-benzazepines I, 2-benzazepines II, and 3-benzazepines III .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzazepine derivatives are diverse and complex . They involve various types of reactions such as cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic and Pharmacodynamic Effects

- The compound has been studied for its pharmacokinetic and pharmacodynamic properties, exemplified by YM087, a combined V1/V2 vasopressin receptor antagonist, demonstrating its potential in treating conditions like hyponatremia in patients. YM087 showed significant increases in urine flow rate and decreases in urinary osmolality, indicating effective vasopressin V2 receptor blockade (Burnier et al., 1999).

Neuropharmacological Investigations

- Studies have utilized derivatives of this compound to investigate its effects on the central nervous system. For instance, [11C]NNC112, a selective PET ligand for the D1 receptor, was used to understand the distribution and function of D1 receptors in the human brain, providing insights into the neuropharmacology of dopamine systems in health and disease (Catafau et al., 2010).

Therapeutic Applications in Neurological Disorders

- SKF83959, a related compound, was investigated for its protective effects in a scopolamine model of dementia, showing improvements in cognitive dysfunction. This study highlighted the potential role of compounds like "7-Methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one" in modulating neurobiological pathways, such as the brain-derived neurotrophic factor (BDNF) signaling in the hippocampus, for treating dementia in Alzheimer's disease (Sheng et al., 2018).

Comparative Studies on Sedative Agents

- Research on benzodiazepines, which may include derivatives of "this compound," has explored their use and effects in various medical procedures, comparing their impacts on systemic vascular resistance and other physiological parameters. Such studies contribute to the understanding of the optimal use of these compounds in clinical settings, particularly in anesthesia and sedation (Samuelson et al., 1981).

Detection and Monitoring in Clinical Toxicology

- The detection and monitoring of benzodiazepines and their metabolites in biological samples are crucial for clinical toxicology, understanding drug abuse, and ensuring patient safety. Studies have developed methodologies for the sensitive detection of these compounds in various matrices, providing tools for the clinical and forensic analysis of drug exposure and toxicity (Petrides et al., 2018).

Wirkmechanismus

Target of Action

They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Mode of Action

Benzazepines are known to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them effective in the treatment of hyperlipidemia .

Biochemical Pathways

Benzazepines are known to interact with various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may have good bioavailability .

Result of Action

Benzazepines have been found to exhibit a range of biological activities, including antibacterial activity and inhibition of squalene synthase .

Action Environment

Its solubility in dmso and methanol suggests that the compound’s action may be influenced by the solvent environment .

Biochemische Analyse

Biochemical Properties

They can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Cellular Effects

Benzazepines have been found to exhibit antibacterial activity , as well as sodium channel blockers , and inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .

Molecular Mechanism

Benzazepines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-5-6-10-9(7-8)3-2-4-11(13)12-10/h5-7H,2-4H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVVEMIZDQRVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175093-00-2 |

Source

|

| Record name | 7-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)

![5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2847665.png)

![Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2847673.png)

![6-{[Cyclopropyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2847675.png)

![7-(2-fluorophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847677.png)

![Tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hemioxalate](/img/no-structure.png)

![N-ethyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2847683.png)